3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure includes a 2,5-dimethylbenzylthio substituent at position 3 and a propyl group at position 3. The thioether linkage and alkyl chain may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-5-14-9-15(22)18-16-19-20-17(21(14)16)23-10-13-8-11(2)6-7-12(13)3/h6-9H,4-5,10H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIQAWGMOVLJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2,5-dimethylbenzyl chloride, propylamine, and a triazolopyrimidine precursor.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, DMSO). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Regioisomerism and Core Modifications
The [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold exhibits regiochemical diversity. For example:
- Angular vs. Linear Isomers: highlights that reactions with hydrazonoyl chlorides can yield angular ([4,3-a]) or linear ([1,5-a]) isomers. The angular fusion in the target compound may confer distinct steric and electronic properties compared to linear analogs like 2-amino-6-(2,3-dichlorobenzyl)-5-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (), which has a [1,5-a] fused system. Angular isomers often exhibit enhanced binding to planar enzyme active sites due to their rigid geometry .
Substituent Effects on Bioactivity and Physicochemical Properties
Substituents at positions 3, 5, and 7 significantly modulate activity:
Biological Activity
The compound 3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (hereafter referred to as compound 1 ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N5S
- SMILES Notation : CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=NC=CN=C3
Structural Features
The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological interactions. The presence of the thioether group (–S–) linked to a dimethylbenzyl moiety is crucial for enhancing lipophilicity and biological activity.
Antiviral Activity
Recent studies have indicated that compounds with structural similarities to compound 1 exhibit promising antiviral properties. For instance:
- Anti-HIV Activity : Compounds structurally related to triazolo-pyrimidines have shown significant anti-HIV activity with EC50 values in the low micromolar range. For example, certain derivatives demonstrated an EC50 of 3.98 μM against HIV-1, indicating potential for therapeutic applications .
Antimicrobial Properties
Compounds in this series have also been evaluated for antimicrobial activity:
- In Vitro Studies : Preliminary tests suggest that derivatives of compound 1 possess broad-spectrum antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for similar compounds range from 15.62 µg/mL to higher concentrations depending on the specific strain tested .
Cytotoxicity
Understanding the cytotoxic profile is essential for evaluating the safety of compound 1:
- CC50 Values : The cytotoxic concentration (CC50) indicates the concentration at which 50% of cells are killed. For related compounds, CC50 values were significantly higher than their respective EC50 values, suggesting a favorable therapeutic index .
Interaction with Cellular Targets
The biological activity of compound 1 may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cellular proliferation. For instance, some derivatives inhibit RNA polymerase activity crucial for viral replication processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzyl and triazole moieties can significantly enhance biological activity. The presence of electron-donating groups on the aromatic ring has been linked to improved potency against viral targets.
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of triazolo-pyrimidine derivatives against HIV-1. Compound 1's structural analogs were tested, revealing an EC50 value of approximately 3 μM with minimal cytotoxicity in human T-cell lines .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a series of thiazole and triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to compound 1 exhibited significant inhibition at MIC values as low as 15.62 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
